

(S)-Vanol: A Technical Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Vanol

Cat. No.: B118993

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Introduction

(S)-Vanol is a highly effective and versatile chiral ligand employed in a variety of asymmetric catalytic transformations. Its unique "vaulted" biaryl structure provides a well-defined and sterically hindered chiral environment, enabling high levels of enantioselectivity in reactions such as aziridinations, Diels-Alder cycloadditions, and imine aldol reactions. This technical guide provides an in-depth overview of **(S)-Vanol**, including its fundamental properties, detailed experimental protocols for its key applications, and a visualization of the proposed catalytic cycle for the asymmetric aziridination reaction.

Core Properties of (S)-Vanol

The fundamental physicochemical properties of **(S)-Vanol** are summarized in the table below, providing essential information for its handling and application in synthesis.

Property	Value	Reference
CAS Number	147702-14-5	
Molecular Weight	438.52 g/mol	
Appearance	White to pale yellow powder	
Melting Point	199-203 °C	
Optical Activity	[α] _{20/D} -314°, c = 1 in chloroform	
Synonyms	(S)-3,3'-Diphenyl-2,2'-bi(1-naphthalol), (S)-3,3'-Diphenyl-2,2'-bi-(1-naphthol)	

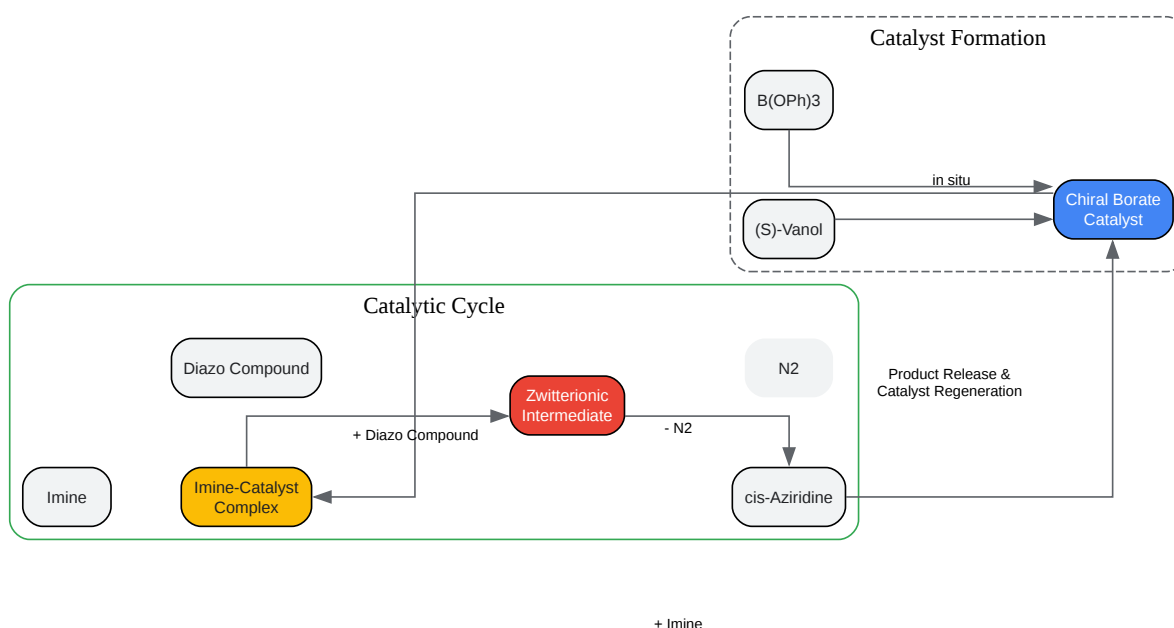
Asymmetric Catalysis with (S)-Vanol

(S)-Vanol has proven to be an excellent ligand in several types of catalytic asymmetric reactions. Its effectiveness stems from its ability to form well-defined chiral catalysts that can effectively discriminate between enantiotopic faces of prochiral substrates.

Catalytic Asymmetric Aziridination

One of the most well-documented applications of **(S)-Vanol** is in the catalytic asymmetric aziridination of imines with diazo compounds. The active catalyst is typically generated in situ from **(S)-Vanol** and a boron source, such as triphenylborate. This reaction is highly valued for its ability to produce enantioenriched aziridines, which are versatile building blocks in organic synthesis.

The proposed mechanism for the **(S)-Vanol**-catalyzed asymmetric aziridination involves the formation of a chiral borate complex. This complex then activates the imine towards nucleophilic attack by the diazo compound, leading to the formation of the aziridine product with high enantioselectivity.



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Catalytic cycle for **(S)-Vanol** mediated aziridination.

The following protocol is a representative example for the **(S)-Vanol**-catalyzed asymmetric aziridination of an imine with ethyl diazoacetate.[1][2]

Catalyst Preparation (in situ):

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add **(S)-VANOL** (0.10 mmol) and triphenylborate (0.30 mmol).
- Add anhydrous dichloromethane (2 mL).
- Heat the mixture to 55 °C for 1 hour.

- Remove the solvent and other volatile components under high vacuum (e.g., 0.5 mmHg) while maintaining the temperature at 55 °C for 30 minutes. The resulting catalyst is typically a white to pale-yellow semi-solid.

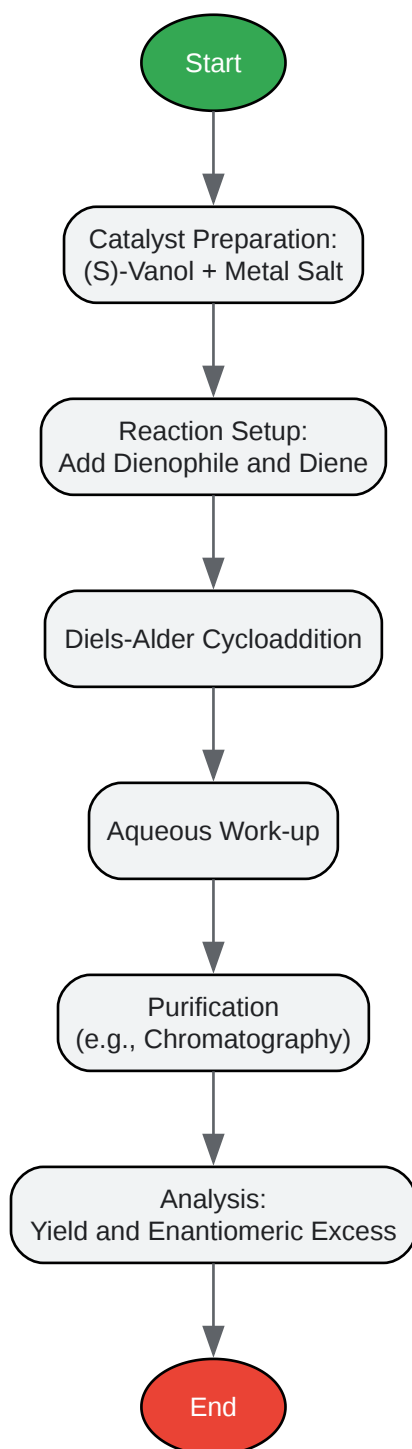
Aziridination Reaction:

- Dissolve the pre-formed catalyst in anhydrous dichloromethane (to achieve a 0.5 M concentration with respect to the imine).
- Add the imine (1.0 equiv) to the catalyst solution at room temperature (25 °C).
- Add ethyl diazoacetate (1.1 equiv) to the reaction mixture.
- Stir the reaction at 25 °C for 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, quench the reaction (e.g., with a few drops of water or saturated aqueous NH₄Cl).
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Reactant/Reagent	Molar Ratio	Notes
(S)-Vanol	0.1	Chiral Ligand
Triphenylborate	0.3	Boron Source
Imine	1.0	Substrate
Ethyl Diazoacetate	1.1	Reagent
Dichloromethane	-	Anhydrous Solvent

Catalytic Asymmetric Diels-Alder Reaction

(S)-Vanol has also been successfully employed as a chiral ligand in asymmetric Diels-Alder reactions, facilitating the enantioselective formation of six-membered rings. The catalyst, typically an **(S)-Vanol**-metal complex, acts as a chiral Lewis acid to activate the dienophile towards cycloaddition.



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General workflow for a **(S)-Vanol** catalyzed Diels-Alder reaction.

Note: Detailed experimental protocols for **(S)-Vanol** catalyzed Diels-Alder reactions are less commonly reported in the provided search results compared to aziridination. The general procedure involves the formation of a chiral Lewis acid catalyst from **(S)-Vanol** and a suitable metal salt (e.g., a copper(II) or aluminum(III) salt) followed by the addition of the diene and dienophile.

Catalytic Asymmetric Imine Aldol Reaction

The application of **(S)-Vanol** extends to asymmetric imine aldol reactions, providing a route to enantioenriched β -amino carbonyl compounds. Similar to the other transformations, a chiral catalyst derived from **(S)-Vanol** is employed to control the stereochemical outcome of the reaction between an enolate and an imine.

Note: Specific, detailed experimental protocols for **(S)-Vanol** catalyzed imine aldol reactions were not prominently available in the provided search results. The general approach involves the generation of a chiral catalyst, which then mediates the reaction between a pre-formed enolate (or an in situ generated one) and an imine.

Conclusion

(S)-Vanol stands out as a powerful and reliable chiral ligand for a range of important asymmetric catalytic transformations. Its rigid, "vaulted" structure is key to its success in inducing high levels of enantioselectivity. The detailed protocol for asymmetric aziridination provided herein serves as a practical guide for researchers looking to employ this versatile ligand in their synthetic endeavors. Further exploration of its applications in Diels-Alder and aldol-type reactions is a promising area for future research and development.

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References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Vanol: A Technical Guide to a Privileged Chiral Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118993#s-vanol-cas-number-and-molecular-weight>]

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